molecular formula C11H8F3N3O3 B12839726 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Katalognummer: B12839726
Molekulargewicht: 287.19 g/mol
InChI-Schlüssel: DZUVSWSRJJKGPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a complex organic compound belonging to the class of nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a fused pyrroloimidazole ring system. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one typically involves multiple steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The fused ring system may allow the compound to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one include other pyrroloimidazole derivatives and trifluoromethylated heterocycles:

    Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a fused pyrrole ring and exhibit various biological activities.

    Trifluoromethylated Imidazoles: These compounds share the trifluoromethyl group and are studied for their potential in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which may confer distinct biological properties and applications.

Eigenschaften

Molekularformel

C11H8F3N3O3

Molekulargewicht

287.19 g/mol

IUPAC-Name

7-nitro-3a-(trifluoromethyl)-3,4-dihydro-2H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)10-4-3-9(18)16(10)8-5-6(17(19)20)1-2-7(8)15-10/h1-2,5,15H,3-4H2

InChI-Schlüssel

DZUVSWSRJJKGPX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(NC3=C(N2C1=O)C=C(C=C3)[N+](=O)[O-])C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.